molecular formula C24H30N4O4 B11985362 N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide

Katalognummer: B11985362
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: DKMLHVHCWYJPKV-RPCRKUJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to an octanedihydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wirkmechanismus

The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its hydrazide groups can interact with biological macromolecules, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Eigenschaften

Molekularformel

C24H30N4O4

Molekulargewicht

438.5 g/mol

IUPAC-Name

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]octanediamide

InChI

InChI=1S/C24H30N4O4/c1-31-21-13-9-19(10-14-21)17-25-27-23(29)7-5-3-4-6-8-24(30)28-26-18-20-11-15-22(32-2)16-12-20/h9-18H,3-8H2,1-2H3,(H,27,29)(H,28,30)/b25-17+,26-18+

InChI-Schlüssel

DKMLHVHCWYJPKV-RPCRKUJJSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.